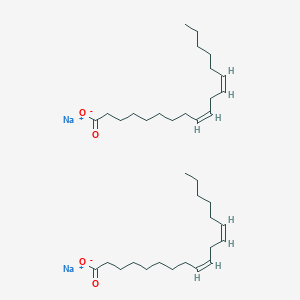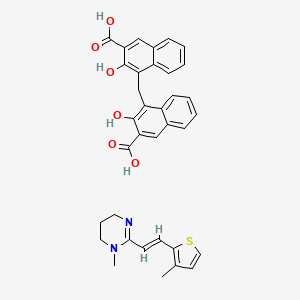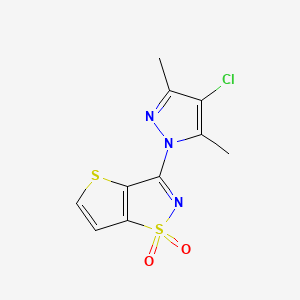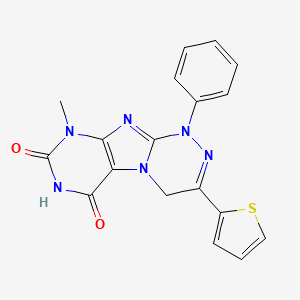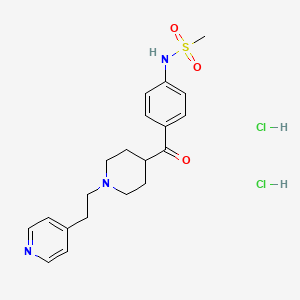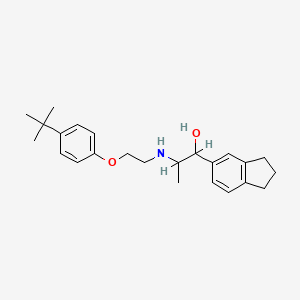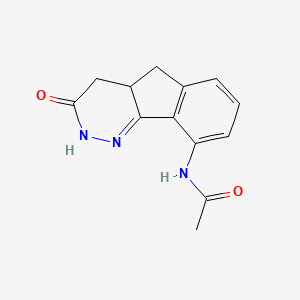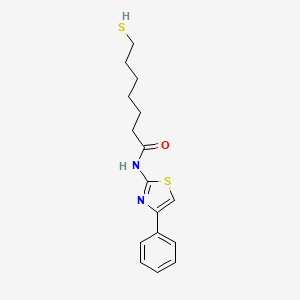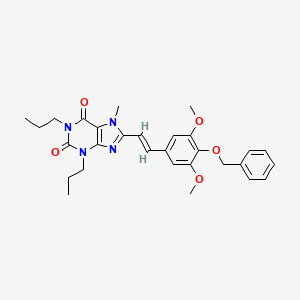
Sb(OH)(Coona)(naacrnaphth)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sb(OH)(Coona)(naacrnaphth) is a complex chemical compound with the molecular formula C28H16Na3O10Sb+2. It is a specialty material used in various scientific and industrial applications. The compound contains antimony, sodium, and naphthalene groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sb(OH)(Coona)(naacrnaphth) involves multiple steps, starting with the preparation of the naphthalene derivative. The naphthalene derivative is then reacted with sodium hydroxide and antimony trioxide under controlled conditions to form the final compound. The reaction typically requires a solvent such as ethanol or water and is carried out at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of Sb(OH)(Coona)(naacrnaphth) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Sb(OH)(Coona)(naacrnaphth) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony pentoxide and other oxidation products.
Reduction: Reduction reactions can convert the antimony in the compound to lower oxidation states.
Substitution: The naphthalene groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of Sb(OH)(Coona)(naacrnaphth) include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield antimony pentoxide, while substitution reactions can produce various naphthalene derivatives.
科学的研究の応用
Sb(OH)(Coona)(naacrnaphth) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential use in biological assays and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty materials and as an additive in various industrial processes.
作用機序
The mechanism of action of Sb(OH)(Coona)(naacrnaphth) involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific proteins or enzymes, altering their activity and affecting cellular processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects.
類似化合物との比較
Similar Compounds
Similar compounds to Sb(OH)(Coona)(naacrnaphth) include other antimony-containing compounds and naphthalene derivatives, such as:
- Antimony trioxide (Sb2O3)
- Antimony pentoxide (Sb2O5)
- Naphthalene-1-sulfonic acid
Uniqueness
Sb(OH)(Coona)(naacrnaphth) is unique due to its specific combination of antimony, sodium, and naphthalene groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
80049-89-4 |
|---|---|
分子式 |
C28H16Na3O10Sb+2 |
分子量 |
703.1 g/mol |
IUPAC名 |
trisodium;antimony(3+);4-[(E)-2-carboxyethenyl]-3-oxidonaphthalene-2-carboxylate |
InChI |
InChI=1S/2C14H10O5.3Na.Sb/c2*15-12(16)6-5-10-9-4-2-1-3-8(9)7-11(13(10)17)14(18)19;;;;/h2*1-7,17H,(H,15,16)(H,18,19);;;;/q;;3*+1;+3/p-4/b2*6-5+;;;; |
InChIキー |
HPMIMVGGIARIAY-ZIXAZJSVSA-J |
異性体SMILES |
C1=CC=C2C(=C(C(=CC2=C1)C(=O)[O-])[O-])/C=C/C(=O)O.C1=CC=C2C(=C(C(=CC2=C1)C(=O)[O-])[O-])/C=C/C(=O)O.[Na+].[Na+].[Na+].[Sb+3] |
正規SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C=CC(=O)O)[O-])C(=O)[O-].C1=CC=C2C(=C1)C=C(C(=C2C=CC(=O)O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Sb+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


